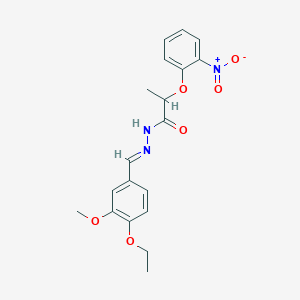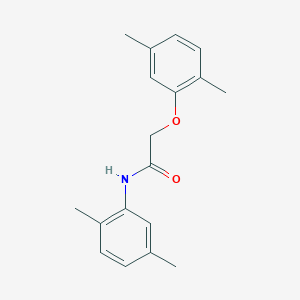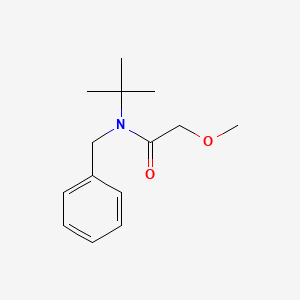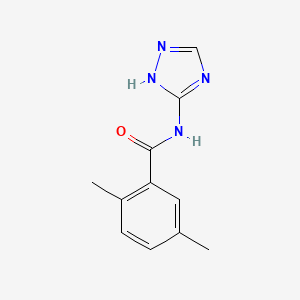
N'-(4-ethoxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-ethoxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)propanohydrazide, also known as EMNP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N'-(4-ethoxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)propanohydrazide in exhibiting its biological activities is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells, or by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, which may contribute to its anticancer activity. In bacteria and fungi, this compound has been found to disrupt the cell membrane and inhibit the growth and proliferation of these microorganisms.
実験室実験の利点と制限
N'-(4-ethoxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)propanohydrazide has several advantages for use in lab experiments, including its relatively simple synthesis method, low toxicity, and potential for diverse applications. However, its limitations include its low solubility in water and organic solvents, which may limit its use in certain experiments.
将来の方向性
Future research on N'-(4-ethoxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)propanohydrazide could focus on the development of more efficient synthesis methods, the investigation of its mechanism of action in different applications, and the exploration of its potential applications in other fields, such as catalysis and energy storage. Additionally, the development of this compound derivatives with improved properties and activities could also be a promising direction for future research.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new and innovative applications in diverse fields.
合成法
N'-(4-ethoxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)propanohydrazide can be synthesized through a multistep reaction process that involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 2-nitrophenoxyacetic acid, followed by the reaction with hydrazine hydrate in the presence of acetic acid. The final product is obtained after purification through recrystallization.
科学的研究の応用
N'-(4-ethoxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)propanohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit anticancer, antibacterial, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In environmental science, this compound has been studied for its potential use as a sensor for the detection of heavy metal ions in water.
特性
IUPAC Name |
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6/c1-4-27-17-10-9-14(11-18(17)26-3)12-20-21-19(23)13(2)28-16-8-6-5-7-15(16)22(24)25/h5-13H,4H2,1-3H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDPCZCETPQTGL-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)C(C)OC2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)C(C)OC2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5884076.png)
![5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5884078.png)

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5884102.png)
![N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884110.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)

